molecular formula C8H9ClN2O B1295738 N-(4-amino-2-chlorophenyl)acetamide CAS No. 57556-49-7

N-(4-amino-2-chlorophenyl)acetamide

Cat. No.: B1295738
CAS No.: 57556-49-7
M. Wt: 184.62 g/mol
InChI Key: LWAYASXDHDEGAO-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)acetamide is an organic compound characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-chlorophenyl)acetamide typically involves the acylation of 4-amino-2-chloroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Temperature: Room temperature to 60°C
  • Solvent: Dichloromethane or ethanol
  • Reaction Time: 2-4 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency.

Types of Reactions:

    Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce various functional groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or sulfonyl derivatives.

    Reduction Reactions: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Sulfuric acid or chlorosulfonic acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Major Products:

  • Nitro derivatives
  • Sulfonyl derivatives
  • Various substituted acetamides

Scientific Research Applications

N-(4-amino-2-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)acetamide
  • N-(4-bromo-2-chlorophenyl)acetamide
  • N-(4-nitro-2-chlorophenyl)acetamide

Comparison: N-(4-amino-2-chlorophenyl)acetamide is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring. This combination allows for diverse chemical reactivity and potential biological activities. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAYASXDHDEGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293375
Record name N-(4-amino-2-chlorophenyl)acetamide
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57556-49-7
Record name N-(4-Amino-2-chlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57556-49-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-chlorophenyl)acetamide
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Record name 57556-49-7
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Record name N-(4-amino-2-chlorophenyl)acetamide
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Record name Acetamide, N-(4-amino-2-chlorophenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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